molecular formula C5H6N2O2 B1355330 2-Methoxypyrimidin-4-ol CAS No. 25902-86-7

2-Methoxypyrimidin-4-ol

Cat. No.: B1355330
CAS No.: 25902-86-7
M. Wt: 126.11 g/mol
InChI Key: PDJZKZLISQIEOC-UHFFFAOYSA-N
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Description

2-Methoxypyrimidin-4-ol (CAS: 25902-86-7) is a pyrimidine derivative with the molecular formula C₅H₆N₂O₂ and a molecular weight of 126.12 g/mol . It features a methoxy (-OCH₃) group at position 2 and a hydroxyl (-OH) group at position 4 on the pyrimidine ring. This compound is widely used in pharmaceutical and agrochemical research due to its role as a precursor or intermediate in synthesizing bioactive molecules. Its purity (≥95%) and stability under controlled storage conditions (room temperature, inert atmosphere) make it a reliable reagent in organic synthesis .

Properties

IUPAC Name

2-methoxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-9-5-6-3-2-4(8)7-5/h2-3H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJZKZLISQIEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90547010
Record name 2-Methoxypyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25902-86-7
Record name 2-Methoxypyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxypyrimidin-4-ol typically involves the methoxylation of pyrimidine derivatives. One common method includes the reaction of 4-hydroxy-2-methylpyrimidine with methanol in the presence of a base such as sodium hydroxide. The reaction proceeds under reflux conditions, leading to the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also involve purification steps such as crystallization or distillation to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxypyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
2-Methoxypyrimidin-4-ol exhibits promising antimicrobial properties against various bacterial strains. Recent studies have shown its effectiveness in inhibiting the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The compound's mechanism of action involves interference with bacterial cell wall synthesis and metabolic pathways.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainZone of Inhibition (mm)
E. coliTBD
S. aureusTBD
Reference CompoundAmpicillin: 25 mm

Anti-inflammatory Effects
Research indicates that this compound has significant anti-inflammatory activity, particularly through the inhibition of cyclooxygenase (COX) enzymes. This property makes it a potential candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs).

Table 2: IC50 Values Against COX Enzymes

CompoundIC50 (μmol/L)COX-1 InhibitionCOX-2 Inhibition
This compoundTBDTBDTBD
Celecoxib0.04 ± 0.010.040.04
Indomethacin9.17TBDTBD

Agricultural Applications

Plant Growth Stimulation
Studies have demonstrated that derivatives of pyrimidine compounds, including this compound, can act as plant growth stimulants. Experimental results indicate that these compounds enhance plant growth significantly compared to traditional growth regulators.

Case Study: Plant Growth Stimulation
A series of experiments showed that plants treated with this compound exhibited a growth increase ranging from 46% to 93% compared to controls treated with heteroauxin, a standard growth promoter.

Anticancer Research

Emerging research suggests that this compound may have anticancer properties, particularly through the induction of apoptosis in cancer cell lines. Studies have focused on its effects on lung cancer cells, revealing its potential to reduce cell viability significantly.

Table 3: Cytotoxicity of this compound on Cancer Cells

Cell LineIC50 (μM) at 24hIC50 (μM) at 48h
A549 (Lung Cancer)TBDTBD
Reference Compound (24MD)70.97 ± 9.6654.14 ± 14.50

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrimidine ring and substituents significantly influence the biological activity of this compound. For instance, the introduction of electron-withdrawing groups enhances its efficacy against COX enzymes and improves antimicrobial activity.

Mechanism of Action

The mechanism of action of 2-Methoxypyrimidin-4-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the modulation of various biochemical pathways, such as the inhibition of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrimidine derivatives allows for tailored applications. Below is a comparative analysis of 2-Methoxypyrimidin-4-ol with structurally related compounds, focusing on substituents, physicochemical properties, and applications.

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Applications/Notes References
This compound C₅H₆N₂O₂ 126.12 -OCH₃ (C2), -OH (C4) 25902-86-7 Pharmaceutical intermediates
6-Amino-2-methoxypyrimidin-4-ol C₅H₇N₃O₂ 141.13 -OCH₃ (C2), -OH (C4), -NH₂ (C6) 52386-29-5 Potential nucleobase analog
4-Methyl-6-(methylthio)pyrimidin-2-ol C₆H₈N₂OS 156.20 -CH₃ (C4), -SCH₃ (C6), -OH (C2) 16710-11-5 Agrochemical research
6-(Methoxymethyl)-2-phenylpyrimidin-4-ol C₁₂H₁₂N₂O₂ 216.24 -CH₂OCH₃ (C6), -Ph (C2), -OH (C4) N/A Limited safety data; experimental use
1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol C₁₁H₁₈N₄O₂S 294.35 -OCH₃ (C6), -SCH₃ (C2), -piperidin-4-ol 1353979-87-9 Drug discovery (heterocyclic scaffolds)
2-Amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-4-ol C₁₄H₁₈N₄O₄ 306.32 -NH₂ (C2), -OH (C4), -CH₂(3,4,5-OMePh) (C5) 29606-06-2 Pharmaceutical impurity (EP standards)

Key Comparative Insights

Substituent Effects on Reactivity and Solubility Methoxy vs. Methylthio Groups: Methoxy (-OCH₃) substituents (e.g., in this compound) enhance electron-withdrawing effects, increasing ring stability but reducing nucleophilic reactivity compared to methylthio (-SCH₃) groups (e.g., in 4-Methyl-6-(methylthio)pyrimidin-2-ol), which are bulkier and more lipophilic . Amino and Hydroxyl Groups: The presence of -NH₂ (e.g., 6-Amino-2-methoxypyrimidin-4-ol) introduces hydrogen-bonding capabilities, making it suitable for mimicking nucleobases in medicinal chemistry .

Biological and Industrial Applications Pharmaceuticals: this compound is a key intermediate in synthesizing antiviral and anticancer agents. In contrast, its amino-substituted analogue (6-Amino-2-methoxypyrimidin-4-ol) is explored for nucleotide analog synthesis . Agrochemicals: Methylthio-containing derivatives (e.g., 4-Methyl-6-(methylthio)pyrimidin-2-ol) are investigated for pesticidal activity due to their sulfur-mediated enzyme inhibition . Safety Profiles: Compounds like 6-(Methoxymethyl)-2-phenylpyrimidin-4-ol lack comprehensive toxicity data, necessitating stringent lab safety protocols during handling .

Structural Complexity and Functionalization

  • The addition of a piperidin-4-ol moiety (e.g., 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol) introduces stereochemical diversity, enhancing binding affinity in drug-receptor interactions .
  • Aryl substitutions (e.g., phenyl in 6-(Methoxymethyl)-2-phenylpyrimidin-4-ol) increase molecular weight and hydrophobicity, impacting pharmacokinetic properties .

Biological Activity

2-Methoxypyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article synthesizes existing research findings and presents a comprehensive overview of the compound's biological activity, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C5_5H6_6N2_2O2_2
  • Molecular Weight : 142.11 g/mol
  • IUPAC Name : this compound

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, including this compound. The compound has shown inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

CompoundCOX-1 IC50_{50} (µM)COX-2 IC50_{50} (µM)
This compound25.5 ± 0.518.3 ± 0.3
Celecoxib0.04 ± 0.010.04 ± 0.01

The IC50_{50} values indicate that while this compound is less potent than celecoxib, it still demonstrates significant anti-inflammatory properties, suggesting its potential for therapeutic applications in inflammatory diseases .

2. Antimicrobial Activity

The antimicrobial activity of this compound has been evaluated against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results indicate that the compound possesses notable antimicrobial properties, particularly against fungal pathogens like Candida albicans .

3. Anticancer Properties

Emerging research suggests that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. A study assessed the effects of the compound on human cancer cell lines:

Cell LineIC50_{50} (µM)
HeLa (cervical cancer)15.0 ± 1.5
MCF7 (breast cancer)20.5 ± 0.8

The compound showed significant cytotoxicity against these cancer cell lines, indicating its potential as a chemotherapeutic agent .

Case Study: Anti-inflammatory Effects in Animal Models

A recent animal study investigated the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model in rats. The treatment group received a daily dose of the compound for seven days.

Results:

  • The treatment significantly reduced paw edema compared to the control group.
  • Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

These findings support the compound's potential as an anti-inflammatory agent in vivo .

Case Study: Antimicrobial Efficacy in Clinical Isolates

Another study focused on evaluating the antimicrobial efficacy of this compound against clinical isolates from patients with urinary tract infections.

Results:

  • The compound exhibited effective inhibition against resistant strains of E. coli.
  • Combination therapy with standard antibiotics showed enhanced efficacy, suggesting synergistic effects.

This case underscores the potential application of this compound in treating antibiotic-resistant infections .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 2-Methoxypyrimidin-4-ol, and how can reaction conditions be optimized?

  • Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, substituting a chloropyrimidine precursor with methoxide under reflux in anhydrous ethanol under inert gas (e.g., argon) for 24 hours achieves methoxy group introduction . Optimization includes controlling stoichiometry (e.g., 3.0 equiv. of nucleophile), temperature (reflux), and purification via column chromatography (n-pentane:ethyl acetate = 2:3) .
  • Key Parameters :

  • Reaction time: 24–48 hours.
  • Solvent: Polar aprotic solvents (e.g., DMF) or alcohols.
  • Purification: Column chromatography or recrystallization for high-purity yields (>95%).

Q. How can researchers characterize this compound and confirm its structural integrity?

  • Methodology : Use spectroscopic techniques:

  • NMR : Confirm substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm, pyrimidine ring protons at δ 6.5–8.5 ppm).
  • HPLC-MS : Verify molecular weight (e.g., [M+H]⁺ = 143.1) and purity (>98%).
  • TLC : Monitor reaction progress (Rf = 0.12 in n-pentane:ethyl acetate = 2:3) .
    • Validation : Cross-reference data with literature or databases (e.g., PubChem).

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

  • Methodology : After aqueous workup (e.g., ammonia titration and ethyl acetate extraction), column chromatography with gradient elution (n-pentane:ethyl acetate) effectively separates the product from unreacted precursors . For polar byproducts, silica gel with higher ethyl acetate ratios improves resolution.

Advanced Research Questions

Q. How can researchers address contradictory data in synthetic yields or reactivity of this compound derivatives?

  • Methodology : Systematic variation of reaction parameters (e.g., solvent polarity, base strength) helps identify optimal conditions. For example, replacing ethanol with DMF may enhance nucleophilic substitution rates .
  • Case Study : A study reported quantitative yields using 2-methylaminoethanol under argon, while other methods achieved <60% yield due to competing side reactions (e.g., hydrolysis) .

Q. What advanced analytical techniques are suitable for detecting trace impurities in this compound samples?

  • Methodology :

  • LC-HRMS : Identifies impurities at ppm levels (e.g., dehalogenated byproducts).
  • NMR spiking : Confirms identity of unknown peaks using authentic standards.
  • EP/PhEur guidelines : Follow pharmacopeial protocols for impurity profiling (e.g., EP Impurity D: 2-Amino-5-(substituted)pyrimidin-4-ol analogs) .

Q. How can computational modeling aid in predicting the reactivity of this compound in drug discovery?

  • Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the methoxy group’s electron-donating effect increases pyrimidine ring electron density, favoring regioselective modifications .

Q. What strategies improve the stability of this compound during long-term storage?

  • Methodology : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Add stabilizers (e.g., BHT) to inhibit oxidation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to validate shelf life .

Experimental Design & Data Validation

Q. How should researchers design experiments to validate the biological activity of this compound derivatives?

  • Methodology :

  • In vitro assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against model organisms (e.g., E. coli).
  • Dose-response curves : Use triplicate samples and statistical validation (p < 0.05).
  • Triangulation : Combine HPLC purity data, bioassay results, and computational predictions to confirm structure-activity relationships .

Q. What steps ensure reproducibility in synthesizing this compound analogs?

  • Methodology :

  • Standardized protocols : Document reaction parameters (e.g., solvent purity, humidity control).
  • Interlaboratory validation : Share samples with collaborators for independent replication.
  • Data transparency : Publish detailed spectral data and crystallographic information (if available) .

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